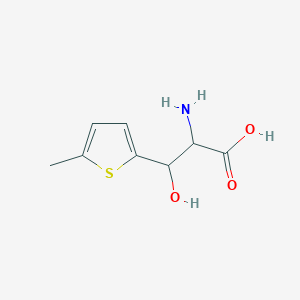
3-(1-Cyanocyclobutyl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Cyanocyclobutyl)propanoic acid is an organic compound with the molecular formula C8H11NO2 It features a carboxylic acid group (-COOH) attached to a propanoic acid chain, which is further connected to a cyanocyclobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-cyanocyclobutyl)propanoic acid can be achieved through several methods. One common approach involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile to form the carboxylic acid . Another method includes the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide followed by acidification to yield the carboxylic acid .
Industrial Production Methods
Industrial production of 3-(1-cyanocyclobutyl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Cyanocyclobutyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyanocyclobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(1-Cyanocyclobutyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(1-cyanocyclobutyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the cyanocyclobutyl group may influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid: A simpler carboxylic acid with similar acidic properties but lacking the cyanocyclobutyl group.
Cyclobutanepropanoic acid: Similar structure but without the cyano group.
Butanoic acid: Another carboxylic acid with a longer carbon chain.
Uniqueness
3-(1-Cyanocyclobutyl)propanoic acid is unique due to the presence of both the cyanocyclobutyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-(1-cyanocyclobutyl)propanoic acid |
InChI |
InChI=1S/C8H11NO2/c9-6-8(3-1-4-8)5-2-7(10)11/h1-5H2,(H,10,11) |
Clave InChI |
MMJHIBVQLANDKM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CCC(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


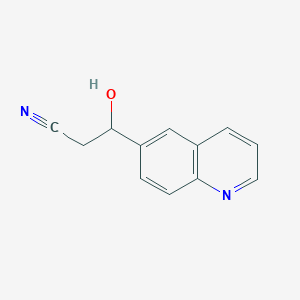
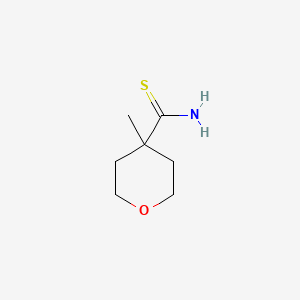
![Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B13596269.png)

![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine](/img/structure/B13596286.png)

![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)
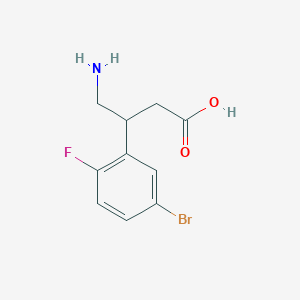
![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)


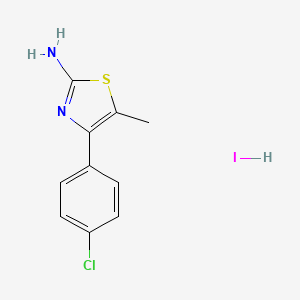
![[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13596327.png)
